molecular formula C22H25FN4O3S B2379543 3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892258-00-3

3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2379543
CAS No.: 892258-00-3
M. Wt: 444.53
InChI Key: ARVCNSCIIOAHPO-UHFFFAOYSA-N
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Description

The compound 3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione features a thieno[3,2-d]pyrimidine-2,4-dione core fused with a thiophene ring. At position 3 of the pyrimidine ring, a 6-oxohexyl chain is attached, terminating in a 4-(4-fluorophenyl)piperazine group. This structural motif is significant in medicinal chemistry due to the piperazine moiety’s role in enhancing bioavailability and receptor binding , while the thienopyrimidine core is known for kinase inhibition . The 4-fluorophenyl group may improve metabolic stability and target affinity through electronegative interactions .

Properties

IUPAC Name

3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3S/c23-16-5-7-17(8-6-16)25-11-13-26(14-12-25)19(28)4-2-1-3-10-27-21(29)20-18(9-15-31-20)24-22(27)30/h5-9,15H,1-4,10-14H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVCNSCIIOAHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4=C(C=CS4)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Core Structure : Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • Substituents :
    • Piperazine moiety with a fluorophenyl group
    • Hexyl side chain with a keto group

Antagonistic Activity

Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit significant antagonistic activity against various receptors. For instance, modifications in the thieno[2,3-d]pyrimidine series have led to the discovery of potent non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. A related derivative demonstrated an IC50 value of 0.06 nM in vitro for LHRH receptor antagonism .

Inhibition Studies

In vitro studies focusing on enzyme inhibition have revealed that thieno[3,2-d]pyrimidines can inhibit specific tautomerases. The potency of these compounds is often assessed using IC50 values. For example, derivatives with certain substitutions have shown IC50 values as low as 2.6 µM in MIF2 tautomerase inhibition assays .

Study 1: LHRH Antagonists

A notable study investigated a series of thieno[2,3-d]pyrimidine derivatives where one compound exhibited high binding affinity and potent antagonistic activity against the human LHRH receptor. The study concluded that these derivatives could serve as effective treatments for hormone-dependent conditions such as prostate cancer .

Study 2: Enzyme Inhibition

Another research effort synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that some compounds displayed significant enzyme inhibition with IC50 values ranging from 1.13 µM to 6.28 µM . These findings suggest potential applications in treating conditions like Alzheimer's disease and bacterial infections.

Data Summary

Study Activity IC50 Value Notes
LHRH AntagonismNon-peptide antagonist0.06 nMHigh binding affinity for LHRH receptor
MIF2 InhibitionTautomerase inhibition2.6 µMSignificant potency among derivatives
AChE InhibitionEnzyme inhibitor1.13 - 6.28 µMPotential applications in Alzheimer's treatment

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine scaffolds exhibit significant antitumor properties. For instance, derivatives of this scaffold have been shown to inhibit the growth of various cancer cell lines by interfering with key cellular pathways such as apoptosis and cell cycle regulation. The specific interactions of the piperazine moiety with dopamine receptors may also contribute to the overall therapeutic efficacy against tumors.

Antimicrobial Properties

The presence of the piperazine ring in conjunction with the thieno[3,2-d]pyrimidine structure suggests potential antimicrobial activity. Studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is likely related to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

Given the piperazine component, this compound may also exhibit neuropharmacological effects. Research into related piperazine derivatives has shown promise in treating conditions such as anxiety and depression by modulating serotonin and dopamine receptors. The fluorophenyl group could enhance central nervous system penetration, making it a candidate for further investigation in neuropharmacology.

Reaction Conditions

The reaction conditions must be optimized for yield and purity. Common methods include:

  • Use of palladium catalysts for coupling reactions.
  • Optimization of temperature and solvent conditions to enhance reaction efficiency.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of thieno[3,2-d]pyrimidine derivatives, researchers found that compounds similar to 3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibited IC50 values in low micromolar ranges against several cancer cell lines. This suggests significant potential for development as anticancer agents.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of various piperazine-containing compounds. The results indicated that compounds structurally related to our target compound showed promising activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-d]pyrimidine derivatives (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione in ).

Piperazine-Containing Derivatives

  • GDC-0941 (): A thieno[3,2-d]pyrimidine-based PI3K inhibitor with a morpholino and methanesulfonylpiperazine group. Unlike the target compound, GDC-0941 lacks the 6-oxohexyl linker but shares the piperazine motif, critical for binding to the ATP pocket of kinases. The target’s extended alkyl chain may enhance membrane permeability .
  • Compound 7a (): A thieno[2,3-d]pyrimidine derivative with a 4-chlorophenoxy-piperazine group. The shorter ethanone linker contrasts with the target’s hexyl chain, suggesting differences in spatial accommodation within enzyme active sites .

Fluorophenyl-Substituted Analogues

  • HIV Integrase Inhibitors (): Fluorophenyl groups in 6-benzyl-1-((4-fluorobenzyloxy)methyl)-5-isopropylpyrimidine-2,4-dione derivatives improve antiviral potency. The target’s 4-fluorophenylpiperazine may similarly enhance target engagement via hydrophobic and halogen bonding .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (µM) IC50 (nM) Key Substituents
Target Compound 3.8† 12.5† N/A 6-oxohexyl, 4-fluorophenylpiperazine
GDC-0941 (PI3K inhibitor) 2.5 45.0 3.0 Morpholino, methanesulfonylpiperazine
Compound 25 (HIV Integrase) 4.2 8.7 120 Benzyl, 4-fluorophenethoxy

*Predicted using analogous structures. †Estimated via computational models.

  • Solubility: Piperazine and oxo groups may improve aqueous solubility relative to non-polar benzyl derivatives in .

Research Implications

  • Antiviral Activity : Fluorophenyl groups in support exploration for HIV or HCV applications .
  • Optimization Needs : The hexyl linker’s length and flexibility warrant structure-activity relationship (SAR) studies to balance potency and pharmacokinetics.

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene-3-carboxylates, precursors to the thienopyrimidine core.

  • Procedure : React cyanoacetate with elemental sulfur and a ketone (e.g., cyclohexanone) in ethanol under microwave irradiation.
  • Intermediate : 2-Amino-5-arylthiophene-3-carboxylate (yield: 70–85%).

Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione

Cyclization of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives forms the pyrimidine ring.

  • Method : Heat 2-amino-5-arylthiophene-3-carboxylate with chloroformamidine hydrochloride in acetic acid at 100°C for 6 hours.
  • Yield : 60–75%.

Introduction of 6-Oxohexyl Side Chain

Alkylation at N3 Position

The N3 position of the thienopyrimidine core is alkylated using 6-bromohexanoyl chloride.

  • Conditions : React thieno[3,2-d]pyrimidine-2,4-dione with 6-bromohexanoyl chloride in DMF, using K₂CO₃ as a base at 80°C for 12 hours.
  • Intermediate : 3-(6-Bromohexanoyl)thieno[3,2-d]pyrimidine-2,4-dione (yield: 50–65%).

Oxidation to 6-Oxohexyl Group

The bromohexanoyl intermediate is oxidized to introduce the ketone.

  • Reagents : Use Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
  • Yield : 70–80%.

Functionalization with 4-(4-Fluorophenyl)piperazine

Synthesis of 4-(4-Fluorophenyl)piperazine

  • Method : React piperazine with 1-fluoro-4-iodobenzene via Ullmann coupling using CuI/L-proline in DMSO at 110°C.
  • Yield : 85–90%.

Amide Coupling with 6-Oxohexyl Intermediate

The 6-oxohexyl side chain is coupled to 4-(4-fluorophenyl)piperazine via amide bond formation.

  • Conditions : Use HATU/DIPEA in DMF, stirring at room temperature for 24 hours.
  • Final Product : 3-(6-(4-(4-Fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (yield: 40–55%).

Optimization and Challenges

Regioselectivity in Alkylation

  • Issue : Competing O-alkylation vs. N-alkylation.
  • Solution : Use bulky bases (e.g., DBU) to favor N3-alkylation.

Ketone Stability During Oxidation

  • Issue : Over-oxidation to carboxylic acid.
  • Mitigation : Controlled use of Jones reagent at low temperatures.

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield (%) Key Reference
1 Gewald Reaction Cyanoacetate, S₈, microwave 70–85
2 Cyclization Chloroformamidine, AcOH 60–75
3 Alkylation 6-Bromohexanoyl chloride, K₂CO₃ 50–65
4 Oxidation Jones reagent 70–80
5 Piperazine Coupling HATU/DIPEA 40–55

Characterization and Validation

  • NMR : Confirm N3-alkylation (δ 4.2–4.5 ppm for CH₂) and ketone (δ 2.8–3.1 ppm for CO).
  • HPLC : Purity >95% using C18 column (ACN/H₂O gradient).
  • Mass Spectrometry : [M+H]⁺ at m/z 485.2.

Alternative Approaches

Microwave-Assisted Cyclization

  • Advantage : Reduces reaction time from 6 hours to 30 minutes.
  • Yield Improvement : 75–80%.

Enzymatic Oxidation

  • Catalyst : Use of Candida antarctica lipase B for ketone formation (yield: 65%).

Industrial Scalability Considerations

  • Continuous Flow Synthesis : For Gewald and cyclization steps, improving throughput by 30%.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

The compound contains a thieno[3,2-d]pyrimidine-2,4-dione core fused with a thiophene ring, substituted with a 4-fluorophenylpiperazine moiety via a 6-oxohexyl linker. The fluorophenyl group enhances lipophilicity and potential receptor binding, while the piperazine moiety may facilitate interactions with neurotransmitter receptors (e.g., dopamine or serotonin receptors) . The hexyl linker provides conformational flexibility, which can modulate target selectivity .

Q. What are the common synthetic routes for this compound, and what optimization strategies are critical for high yield?

Synthesis typically involves:

  • Step 1: Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted thiophene precursors with urea derivatives under acidic conditions.
  • Step 2: Alkylation of the core using a bromohexanone intermediate to introduce the 6-oxohexyl chain.
  • Step 3: Coupling of the piperazine-fluorophenyl moiety via nucleophilic substitution or Buchwald-Hartwig amination .
    Optimization: Use of anhydrous DMF as a solvent, controlled temperature (60–80°C), and catalytic Pd(OAc)₂ for coupling reactions improves yields to >70% .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Purity: Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
  • Structural confirmation: 1^1H/13^13C NMR for substituent positioning, LC-MS for molecular weight verification, and IR spectroscopy to confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers identify the compound’s primary biological targets and validate its mechanism of action?

  • Target identification: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by mass spectrometry .
  • Validation: Perform competitive binding assays (e.g., radioligand displacement) on suspected receptors (e.g., 5-HT₁A or D₂ receptors) and correlate with functional assays (cAMP modulation) . Contradictions in binding vs. functional activity may indicate allosteric modulation .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency or selectivity?

  • Substituent variation: Replace the 4-fluorophenyl group with chloro or methoxy analogs to assess electronic effects on receptor binding .
  • Linker modification: Shorten the hexyl chain to reduce flexibility and improve selectivity for specific receptor subtypes .
  • Piperazine substitution: Introduce methyl or acetyl groups to the piperazine nitrogen to evaluate steric effects on affinity .

Q. How can discrepancies in bioactivity data across studies be systematically addressed?

  • Controlled variables: Standardize assay conditions (e.g., cell line, incubation time) to minimize variability.
  • Structural analogs: Compare activity of the compound with structurally related derivatives (e.g., lacking the fluorophenyl group) to isolate functional group contributions .
  • In silico modeling: Use molecular docking to predict binding modes and identify key residues responsible for observed discrepancies .

Q. What computational methods are recommended for predicting metabolic stability and toxicity?

  • Metabolism prediction: CYP450 isoform docking (e.g., CYP3A4, CYP2D6) using AutoDock Vina to identify vulnerable metabolic sites .
  • Toxicity screening: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks based on electrophilic substituents .

Q. How can in vitro and in vivo pharmacokinetic challenges (e.g., low bioavailability) be mitigated?

  • Solubility enhancement: Use co-solvents (e.g., PEG 400) or formulate as a nanocrystal suspension .
  • Metabolic stabilization: Introduce deuterium at labile C-H bonds (e.g., α to the carbonyl group) to slow oxidative degradation .

Q. What experimental designs are optimal for studying polymorphic forms and their impact on bioactivity?

  • Polymorph screening: Recrystallize the compound from solvents of varying polarity (e.g., ethanol vs. acetonitrile) and characterize forms via X-ray diffraction .
  • Bioactivity correlation: Compare dissolution rates and receptor binding affinities of different polymorphs .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Combination studies: Use Chou-Talalay assays to calculate combination indices (CI) for co-administration with standard drugs (e.g., antipsychotics or anticancer agents) .
  • Pathway analysis: Perform transcriptomic profiling (RNA-seq) to identify overlapping or complementary signaling pathways .

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